Cas no 138516-31-1 (Bisindolylmaleimide VIII acetate)

Bisindolylmaleimide VIII acetate 化学的及び物理的性質
名前と識別子
-
- 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione acetate
- Bisindolylmaleimide VIII (acetate)
- Bisindolylmaleimide VIII acetate salt
- Bisindolylmaleimide VIII Acetic Acid Salt
- 2-[1-3(aminopropyl)indol-3-yl]-3(1-methyl-1H-indol-3-yl)maleimide acetate
- 3-[1-(3-aminopropyl)indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione acetate
- 3-< 1-(3-aminopropyl)indolyl> -4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione acetate
- BIMI0231
- bisindolylmaleimide viii
- CTK8E7079
- Ro 31-7549 (acetate)
- Ro 31-7549 acetate
- Ro-31-7549
- SureCN8167124
- Bisindolylmaleimide VIII acetate
- J-007149
- HMS3648M22
- HY-129624A
- DTXSID50432099
- 3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione; acetic acid
- DA-71541
- Z2037279705
- MS-28387
- SR-01000946392-1
- 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-, acetate (1:1)
- E77557
- 3-(1-(3-Aminopropyl)-1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione acetate
- acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-
- HB0141
- CS-0115630
- Ro-31-7549, Monohydrate - CAS 125313-65-7
- Bisindolylmaleimide VIII (acetate)?
- VEOXVBTXROWDAH-UHFFFAOYSA-N
- 138516-31-1
- Ro 31-7549;Bis VIII
- 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione Acetic Acid Salt; Ro 31-7549 Acetic Acid Salt; Ro 31-7549/001 Acetic Acid Salt;
- C24H22N4O2.C2H4O2
- CHEMBL3430781
- Ro 31-7549 acetate; Bis VIII acetate
- SCHEMBL8167124
- 3-[1-(3-aminopropyl)-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione acetate
- AKOS025394353
- SR-01000946392
- Bis VIII acetate
-
- インチ: InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
- InChIKey: VEOXVBTXROWDAH-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C2=C(C(NC2=O)=O)C3=CN(C4=CC=CC=C34)CCCN)C5=CC=CC=C51.CC(O)=O
計算された属性
- せいみつぶんしりょう: 458.19558
- どういたいしつりょう: 458.19540532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 766
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 3
- トポロジー分子極性表面積: 119Ų
じっけんとくせい
- 色と性状: 使用できません
- PSA: 119.35
- ようかいせい: エタノールに微溶解
Bisindolylmaleimide VIII acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10694-5mg |
Bisindolylmaleimide VIII (acetate) |
138516-31-1 | 98% | 5mg |
¥2105.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-5mg |
Bisindolylmaleimide VIII acetate |
138516-31-1 | 99% | 5mg |
¥ 1598 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-200mg |
Bisindolylmaleimide VIII acetate |
138516-31-1 | 99% | 200mg |
¥ 16622 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-25 mg |
Bisindolylmaleimide VIII acetate |
138516-31-1 | 99.00% | 25mg |
¥12157.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-50 mg |
Bisindolylmaleimide VIII acetate |
138516-31-1 | 99.00% | 50mg |
¥18225.00 | 2022-02-28 | |
TRC | B448500-100mg |
Bisindolylmaleimide VIII Acetic Acid Salt |
138516-31-1 | 100mg |
$ 1656.00 | 2023-09-08 | ||
MedChemExpress | HY-129624A-50mg |
Bisindolylmaleimide VIII acetate |
138516-31-1 | 99.70% | 50mg |
¥10100 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-100 mg |
Bisindolylmaleimide VIII acetate |
138516-31-1 | 99.00% | 100MG |
¥27338.00 | 2022-02-28 | |
Chemenu | CM451191-100mg |
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-, acetate (11) |
138516-31-1 | 95%+ | 100mg |
$715 | 2023-02-18 | |
1PlusChem | 1P0019TF-10mg |
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-, acetate (1:1) |
138516-31-1 | ≥98% | 10mg |
$290.00 | 2025-02-19 |
Bisindolylmaleimide VIII acetate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Bisindolylmaleimide VIII acetateに関する追加情報
Recent Advances in Bisindolylmaleimide VIII Acetate (138516-31-1) Research: A Comprehensive Review
Bisindolylmaleimide VIII acetate (CAS: 138516-31-1), a potent and selective protein kinase C (PKC) inhibitor, has recently gained significant attention in chemical biology and pharmaceutical research. This compound, belonging to the bisindolylmaleimide class of molecules, exhibits remarkable specificity for PKC isoforms, particularly PKCα, β, and γ. Recent studies have explored its potential applications in various therapeutic areas, including cancer, neurodegenerative diseases, and inflammatory disorders. The acetate salt formulation has shown improved solubility and bioavailability compared to its free base counterpart, making it a valuable tool compound for both basic research and drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Bisindolylmaleimide VIII acetate effectively inhibits PKC-mediated signaling pathways in glioblastoma multiforme (GBM) cell lines at nanomolar concentrations (IC50 = 12 nM for PKCα). The research team employed advanced molecular docking simulations to elucidate the compound's binding mode within the ATP-binding pocket of PKC isoforms. These findings were further validated through X-ray crystallography, revealing key interactions with hinge region residues and the hydrophobic pocket of the kinase domain. Such structural insights provide a foundation for designing next-generation PKC inhibitors with enhanced selectivity profiles.
In the field of neurodegenerative research, a recent Nature Communications paper (2024) highlighted the neuroprotective effects of Bisindolylmaleimide VIII acetate in Alzheimer's disease models. The compound was shown to reduce tau hyperphosphorylation by modulating PKC activity, subsequently decreasing neurofibrillary tangle formation in transgenic mouse models. Notably, the study reported improved cognitive performance in treated animals without significant toxicity at therapeutic doses (10-20 mg/kg/day). These results suggest potential applications in tauopathies and other protein aggregation disorders.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed previous challenges associated with Bisindolylmaleimide VIII acetate. A 2024 European Journal of Pharmaceutical Sciences publication detailed an optimized nanoformulation that enhances the compound's blood-brain barrier penetration by 3.2-fold compared to conventional formulations. This advancement, achieved through lipid-based nanoparticle encapsulation, significantly improves the compound's therapeutic potential for central nervous system disorders while maintaining its potent PKC inhibitory activity.
Emerging research has also explored the immunomodulatory properties of Bisindolylmaleimide VIII acetate. A 2023 Cell Reports study demonstrated its ability to suppress pro-inflammatory cytokine production in macrophages by selectively inhibiting PKCθ-mediated NF-κB activation. This finding opens new avenues for developing targeted therapies for autoimmune diseases and chronic inflammatory conditions. The compound's unique isoform selectivity profile (showing >100-fold selectivity for PKCθ over PKCδ) makes it particularly valuable for dissecting complex immune signaling pathways.
Recent synthetic chemistry advancements have led to improved production methods for Bisindolylmaleimide VIII acetate. A 2024 Organic Process Research & Development publication described a novel continuous-flow synthesis approach that increases yield by 35% while reducing hazardous waste generation compared to traditional batch processes. This green chemistry innovation addresses both economic and environmental concerns in large-scale production, potentially facilitating broader research applications and clinical translation.
In conclusion, the growing body of research on Bisindolylmaleimide VIII acetate (138516-31-1) underscores its multifaceted potential in chemical biology and drug discovery. From its well-characterized PKC inhibitory activity to emerging applications in diverse therapeutic areas, this compound continues to serve as both a valuable research tool and a promising therapeutic candidate. Future studies will likely focus on further optimizing its pharmacological properties and exploring combination therapies to maximize clinical benefits while minimizing potential off-target effects.
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